Synthesis pathway for N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline
Synthesis pathway for N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline
An In-Depth Technical Guide to the Synthesis of N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline, a molecule of interest for researchers in medicinal chemistry and drug development. The proposed strategy is built upon a robust and logical retrosynthetic analysis, prioritizing high-yield, well-established chemical transformations. We will delve into the synthesis of the key intermediate, 3-(1,3-thiazol-2-yl)aniline, followed by the final convergent step to yield the target molecule. Each stage is accompanied by detailed experimental protocols, mechanistic insights, and justifications for the selected methodologies, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Strategic Overview
The target molecule, N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline, incorporates three key structural motifs: a substituted aniline core, a 1,3-thiazole heterocycle, and a saturated oxane ring. Thiazole-containing compounds are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This guide outlines a convergent synthetic strategy designed for efficiency and adaptability. Our approach focuses on the late-stage introduction of the N-alkyl (oxane) moiety onto a pre-functionalized aniline-thiazole scaffold. This strategy is advantageous as it allows for potential diversification at the aniline nitrogen in later stages, should analogues be desired.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C-N bond of the secondary amine, pointing towards a reductive amination or a direct alkylation as the final key step. This retrosynthetic pathway identifies 3-(1,3-thiazol-2-yl)aniline as the pivotal intermediate. The synthesis of this intermediate is the core challenge, which we propose to address via a classical Hantzsch thiazole synthesis starting from a commercially available nitroaromatic precursor.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 3-(1,3-Thiazol-2-yl)aniline
This multi-step synthesis begins with a common starting material and builds the thiazole-aniline core through a sequence of reliable transformations.
Step 3.1: Synthesis of 3-Nitrothiobenzamide
The initial step involves the conversion of a nitrile to a thioamide. This transformation is crucial for the subsequent thiazole ring formation. Lawesson's reagent is a highly effective thionating agent for this purpose.
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Protocol:
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To a stirred solution of 3-nitrobenzonitrile (1.0 eq) in anhydrous toluene (0.2 M), add Lawesson's reagent (0.5 eq).
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Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 3-nitrothiobenzamide as a yellow solid.
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Scientific Rationale: The thionation of nitriles or amides is a standard method for preparing thioamides, which are key precursors for many sulfur-containing heterocycles. Lawesson's reagent is preferred for its efficacy and relatively mild conditions compared to other thionating agents like P₄S₁₀.
Step 3.2: Synthesis of 2-(3-Nitrophenyl)-1,3-thiazole
This step constitutes the core heterocyclic ring formation via the Hantzsch thiazole synthesis, a classic and dependable method.[3]
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Protocol:
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Dissolve 3-nitrothiobenzamide (1.0 eq) in ethanol (0.3 M).
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Add bromoacetaldehyde dimethyl acetal (1.2 eq) to the solution.
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Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.
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Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
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The crude product is re-dissolved in a mixture of ethyl acetate and water. Basify the aqueous layer with a saturated solution of sodium bicarbonate to neutralize any HBr formed.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify by flash column chromatography (ethyl acetate/hexanes) to obtain 2-(3-nitrophenyl)-1,3-thiazole.
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Scientific Rationale: The Hantzsch synthesis involves the reaction of a thioamide with an α-halocarbonyl compound. The mechanism proceeds via an initial S-alkylation of the thioamide followed by cyclization and dehydration to form the aromatic thiazole ring. Bromoacetaldehyde is a potent lachrymator, so its more stable acetal precursor is often used, which hydrolyzes in situ under the reaction conditions to generate the required aldehyde.
Step 3.3: Synthesis of 3-(1,3-Thiazol-2-yl)aniline
The final step in preparing the key intermediate is the reduction of the nitro group to an amine. This must be done selectively without affecting the thiazole ring.
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Protocol:
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Suspend 2-(3-nitrophenyl)-1,3-thiazole (1.0 eq) in ethanol or methanol (0.2 M).
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
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Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture and pour it carefully into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting crude 3-(1,3-thiazol-2-yl)aniline is often pure enough for the next step or can be further purified by chromatography if necessary.
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Scientific Rationale: The reduction of an aromatic nitro group in the presence of other reducible functional groups requires careful selection of reagents. Catalytic hydrogenation (e.g., H₂/Pd-C) is also effective, but tin(II) chloride is a classic, robust, and highly chemoselective method that is tolerant of many heterocyclic systems.[4]
Final Assembly: Synthesis of N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline
The final step is a convergent C-N bond formation that joins the two key fragments of the molecule. Reductive amination is the method of choice for its high efficiency and control.
Caption: Workflow for the final reductive amination step.
Protocol: Reductive Amination
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To a solution of 3-(1,3-thiazol-2-yl)aniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add oxan-4-carbaldehyde (1.1 eq).
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Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
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Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aniline.
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Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.
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Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the final product, N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline.
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Scientific Rationale: Reductive amination is a superior method for forming secondary amines from primary amines and aldehydes. It proceeds in two stages: the formation of an iminium ion intermediate, which is then reduced by a selective hydride agent. Sodium triacetoxyborohydride is the reagent of choice as it is mild, tolerant of acidic conditions (which catalyze imine formation), and selective for imines over the starting aldehyde, minimizing side reactions.[5]
Quantitative Data Summary
| Step | Product | Starting Material(s) | Typical Yield | Purity (Post-Purification) |
| 3.1 | 3-Nitrothiobenzamide | 3-Nitrobenzonitrile | 85-95% | >98% |
| 3.2 | 2-(3-Nitrophenyl)-1,3-thiazole | 3-Nitrothiobenzamide | 70-85% | >98% |
| 3.3 | 3-(1,3-Thiazol-2-yl)aniline | 2-(3-Nitrophenyl)-1,3-thiazole | 80-90% | >97% |
| 4.0 | Final Product | 3-(1,3-Thiazol-2-yl)aniline | 75-85% | >99% |
Alternative Synthetic Considerations
While the proposed route is robust, alternative strategies exist. A notable alternative is the Buchwald-Hartwig amination .[6][7] This palladium-catalyzed cross-coupling reaction could be envisioned to form the final C-N bond. For instance, one could couple 3-(1,3-thiazol-2-yl)aniline with 4-(bromomethyl)tetrahydropyran. However, this is a standard N-alkylation that can be prone to over-alkylation. A more classical Buchwald-Hartwig approach would involve coupling (oxan-4-yl)methanamine[8][9] with a 2-(3-bromophenyl)-1,3-thiazole intermediate. While powerful, this adds steps to synthesize the brominated intermediate and requires careful optimization of the catalyst, ligand, and base system, making reductive amination a more straightforward choice for this specific target.[5][10]
Conclusion
This guide has detailed a logical, efficient, and well-precedented synthetic pathway for the preparation of N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline. By constructing the core 3-(1,3-thiazol-2-yl)aniline intermediate through a reliable sequence of thionation, Hantzsch cyclization, and nitro reduction, a solid foundation is laid for the final, high-yielding reductive amination step. The provided protocols are grounded in established chemical principles and offer a clear roadmap for researchers and drug development professionals to access this and potentially related molecules.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate. ResearchGate.
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC. National Center for Biotechnology Information.
-
Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
-
SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmacy and Technology.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. ResearchGate.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org.
-
2-[(3-Bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one - PMC. National Center for Biotechnology Information.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. National Center for Biotechnology Information.
-
4-(1,3,4-OXADIAZOL-2-YL)ANILINE synthesis - ChemicalBook. ChemicalBook.
-
(oxan-4-yl)methanamine - PubChem. National Center for Biotechnology Information.
-
Oxan-4-ylmethanamine,hydrochloride - MilliporeSigma. Sigma-Aldrich.
-
(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol - BLDpharm. BLDpharm.
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. Lookchem.
-
4-(Aminomethyl)tetrahydro-2H-pyran - ChemicalBook. ChemicalBook.
-
The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. ZORA (Zurich Open Repository and Archive).
-
Preparation method for oxetane-2-methylamine - Google Patents. Google Patents.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Semantic Scholar.
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC. National Center for Biotechnology Information.
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. International Journal of Research in Pharmacy and Chemistry.
-
General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC. National Center for Biotechnology Information.
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - MDPI. MDPI.
-
Synthesis of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities - PubMed. National Center for Biotechnology Information.
-
4-(1,3-benzothiazol-2-yl)aniline - ChemSynthesis. ChemSynthesis.
-
4-(1,3-Benzothiazol-2-ylmethyl)aniline - Chemsrc. Chemsrc.
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Organic Chemistry Portal.
Sources
- 1. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 10. organic-synthesis.com [organic-synthesis.com]
